1-[2-Phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]-2-(pyridin-2-ylsulfanyl)ethanone
Description
1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-2-(2-pyridylsulfanyl)-1-ethanone is a complex organic compound that features a unique combination of functional groups, including an imidazolidinyl ring, a phenylsulfonyl group, and a pyridylsulfanyl moiety
Properties
Molecular Formula |
C22H21N3O3S2 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-2-phenylimidazolidin-1-yl]-2-pyridin-2-ylsulfanylethanone |
InChI |
InChI=1S/C22H21N3O3S2/c26-21(17-29-20-13-7-8-14-23-20)24-15-16-25(22(24)18-9-3-1-4-10-18)30(27,28)19-11-5-2-6-12-19/h1-14,22H,15-17H2 |
InChI Key |
ARPKSTAOBUMYBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1C(=O)CSC2=CC=CC=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-2-(2-pyridylsulfanyl)-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidinyl ring: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step often involves the sulfonylation of the imidazolidinyl intermediate using reagents such as benzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the pyridylsulfanyl moiety: This can be accomplished through a nucleophilic substitution reaction where a pyridylthiol reacts with an electrophilic intermediate.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-2-(2-pyridylsulfanyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Scientific Research Applications
1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-2-(2-pyridylsulfanyl)-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-2-(2-pyridylsulfanyl)-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-2-(2-pyridylsulfanyl)-1-ethanone stands out due to its unique combination of functional groups. Similar compounds include:
1-phenyl-3-(phenylsulfonyl)-2-propen-1-one: This compound features a phenylsulfonyl group and a propenone moiety but lacks the imidazolidinyl and pyridylsulfanyl groups.
2-(phenylsulfonyl)-2H-1,2,3-triazole: This compound contains a triazole ring and a phenylsulfonyl group but differs in its overall structure and functional groups.
2-phenyl-3-(phenylthio)-1H-pyrrole-1-carboxamide: This compound includes a pyrrole ring and a phenylthio group, offering different chemical properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
